molecular formula C10H8N4S B3290846 4-{1H-Pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine CAS No. 868387-60-4

4-{1H-Pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine

Cat. No.: B3290846
CAS No.: 868387-60-4
M. Wt: 216.26
InChI Key: KICXBMZWAWIRER-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features 4-{1H-Pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine (IUPAC name: 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine) is a heterocyclic compound combining a pyrrolopyridine core with a thiazole ring. Its molecular formula is C₁₀H₈N₄S, with an average molecular weight of 216.26 g/mol (monoisotopic mass: 216.0473) . The hydrochloride salt form (C₁₀H₉ClN₄S) has a molecular weight of 252.73 g/mol . The compound is characterized by a fused bicyclic pyrrolopyridine system (7-azaindole) linked to a 2-aminothiazole moiety, which confers distinct electronic and steric properties critical for biological interactions.

Properties

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-10-14-8(5-15-10)7-4-13-9-6(7)2-1-3-12-9/h1-5H,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICXBMZWAWIRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C3=CSC(=N3)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1H-Pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1H-Pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, due to its ability to inhibit specific enzymes and receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{1H-Pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance Reference
4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine C₁₀H₈N₄S 216.26 Thiazol-2-amine, pyrrolopyridine Kinase inhibition (hypothesized)
4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine C₁₁H₉N₅ 211.23 Pyrimidin-2-amine, pyrrolopyridine Kinase inhibitor (moderate selectivity)
4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine C₉H₁₁N₅S 221.28 Pyrazole, thiazol-2-amine Unknown (structural analog)
4-(1,2,5-Trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine C₁₀H₁₃N₃S 207.30 Trimethylpyrrole, thiazol-2-amine Unknown (structural analog)
4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine C₆H₅N₃S₂ 183.25 Bis-thiazole system Unknown (scaffold for heterocyclic drugs)

Key Differences and Implications

Core Heterocycle Variations Pyrrolopyridine vs. Pyrimidine/Pyrazole: The pyrrolopyridine core in the target compound (vs. Pyrimidine analogs (e.g., 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine) exhibit moderate kinase selectivity due to the pyrimidine’s planar geometry . Thiazole vs. Other Heterocycles: The 2-aminothiazole group in the target compound introduces hydrogen-bonding capabilities, contrasting with the pyrazole in (C₉H₁₁N₅S), which may prioritize hydrophobic interactions.

Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : The pyrrolopyridine system (electron-rich) in the target compound contrasts with the trimethylpyrrole in (C₁₀H₁₃N₃S), where methyl groups increase steric bulk but reduce electronic complexity.
  • Salt Forms : The hydrochloride salt of the target compound (C₁₀H₉ClN₄S, 252.73 g/mol) improves aqueous solubility compared to the free base , a feature absent in analogs like or .

Biological Activity Kinase Inhibition: The 7-azaindole moiety (pyrrolopyridine) in the target compound is a known hinge-binding motif in kinase inhibitors, similar to the pyrimidine-based analog in . However, the thiazole ring may alter selectivity profiles compared to pyrimidine derivatives. Synthetic Accessibility: Compounds like (pyrazole-thiazole hybrids) are synthesized via copper-catalyzed coupling , whereas the target compound may require more specialized cyclization steps .

Research Findings and Implications

  • Kinase Inhibitor Potential: The target compound’s structural similarity to 7-azaindole-based kinase inhibitors (e.g., ) suggests utility in targeting ATP-binding pockets. However, replacing pyrimidine with thiazole may reduce affinity for certain kinases while enhancing selectivity for others.
  • Synthetic Challenges : The synthesis of the pyrrolopyridine-thiazole system likely requires multi-step protocols involving formylation and cyclization, as seen in , which may limit scalability compared to simpler analogs like .
  • Pharmacokinetic Considerations : The hydrochloride salt form improves solubility, a critical factor for bioavailability, though metabolic stability of the thiazole ring (vs. pyrimidine) needs empirical validation.

Biological Activity

The compound 4-{1H-Pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolo-pyridine core fused with a thiazole ring. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and enzymes involved in cellular signaling pathways. Notably, it has shown significant inhibition against:

  • SGK-1 Kinase : The compound acts as an inhibitor of SGK-1 kinase, which is implicated in various diseases, including cancer and metabolic disorders. Inhibition of SGK-1 can lead to reduced cell proliferation and survival in certain cancer types .
  • TNIK (TRAF2 and NCK-interacting kinase) : Research indicates that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent TNIK inhibition with IC50 values lower than 1 nM. This inhibition correlates with decreased IL-2 secretion, suggesting potential applications in autoimmune diseases .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound through its action on various cancer cell lines. The compound's ability to inhibit SGK-1 and TNIK suggests it could be effective against tumors that rely on these pathways for growth and survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have demonstrated that it can modulate cytokine production and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
In vitro studies on TNIK inhibition Showed IC50 values < 1 nM for several derivatives indicating strong inhibition potential .
SGK-1 inhibition assays Demonstrated effectiveness in reducing cell viability in cancer cell lines linked to SGK-1 activity .
Inflammatory response modulation Exhibited significant reduction in IL-6 and TNF-alpha levels in LPS-stimulated macrophages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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